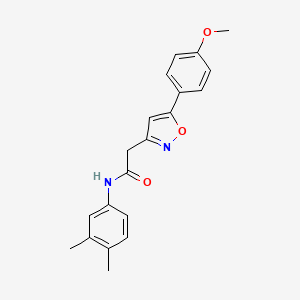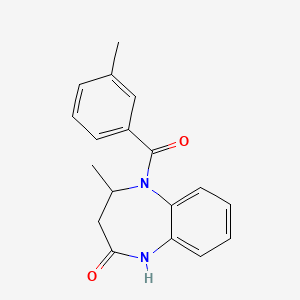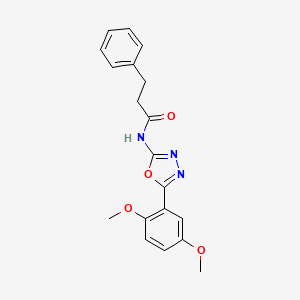![molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2](/img/structure/B2556015.png)
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 'TFB-TA' and has been used in various research studies as a key component.
Applications De Recherche Scientifique
Environmental Estrogens and Health Impacts
Environmental Estrogenic Activity : Chemicals with estrogenic activity, like Bisphenol A (BPA) and its analogs, have been extensively studied for their physiological effects, especially on the reproductive system. These compounds can be hazardous to development and reproduction due to their potential to interfere with or mimic estrogenic hormones. Methoxychlor is an example of such a chemical, showcasing how environmental estrogens can affect fertility, pregnancy, and developmental processes in both males and females (Cummings, 1997).
Occupational Exposure : Occupational exposure to compounds like Bisphenol A (BPA) has been linked to higher detected levels in individuals compared to environmental exposures. Studies have shown that male workers exposed to BPA are at greater risk of sexual dysfunction, suggesting the need for careful assessment of workplace exposures to such chemicals (Ribeiro, Ladeira, & Viegas, 2017).
Endocrine Disruption and Carcinogenic Potential : The search for alternatives to BPA due to its reproductive toxicity and endocrine-disrupting properties has led to the development of other bisphenols. However, the carcinogenic, mutagenic, and reproductive toxicity of these alternatives remains a concern, highlighting the need for comprehensive evaluations of their health effects (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Environmental Fate and Exposure
Environmental Occurrence and Human Exposure : BPA and its analogs are pervasive in the environment, leading to widespread human exposure. This exposure is concerning due to the hormonal and obesogenic effects of these compounds. Studies highlight the need for further investigation into the impact of BPA analogs on obesity and health, especially in children, where adverse effects may be more pronounced (Andújar, Gálvez-Ontiveros, Zafra-Gómez, Rodrigo, Álvarez-Cubero, Aguilera, Monteagudo, & Rivas, 2019).
Global Assessment of BPA : A global assessment of BPA in the environment underscores the ubiquity of this compound in effluent discharges, surface waters, sewage sludge, and more. This widespread occurrence poses significant environmental quality concerns, with frequent exceedances of predicted no-effect concentrations for aquatic life, particularly in Asia. This global perspective calls for enhanced environmental assessment and management programs (Corrales, Kristofco, Steele, Yates, Breed, Williams, Brooks, 2015).
Propriétés
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFGOBWNVPXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)
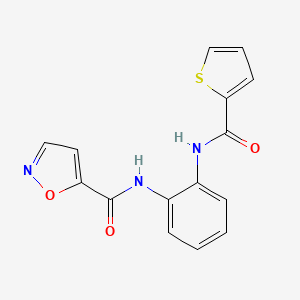
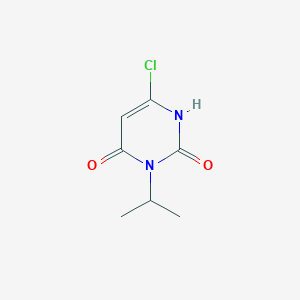

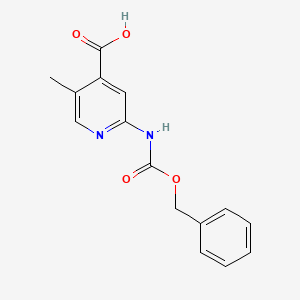

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)
